molecular formula C21H24N2O3S5 B11635040 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate

2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate

Cat. No.: B11635040
M. Wt: 512.8 g/mol
InChI Key: SIBVHIWGNQHRKT-UHFFFAOYSA-N
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Description

2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, thioxo, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate involves multiple steps. One common approach is the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts can be used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate stands out due to its unique combination of functional groups

Properties

Molecular Formula

C21H24N2O3S5

Molecular Weight

512.8 g/mol

IUPAC Name

[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C21H24N2O3S5/c1-4-26-13-5-6-15-14(11-13)17-18(30-31-19(17)27)21(2,3)23(15)16(24)12-29-20(28)22-7-9-25-10-8-22/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

SIBVHIWGNQHRKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC(=S)N4CCOCC4

Origin of Product

United States

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